molecular formula C16H14O5 B12992897 4-((2-Formyl-6-methoxyphenoxy)methyl)benzoic acid

4-((2-Formyl-6-methoxyphenoxy)methyl)benzoic acid

Cat. No.: B12992897
M. Wt: 286.28 g/mol
InChI Key: YYVPVLYGFRSJRQ-UHFFFAOYSA-N
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Description

4-((2-Formyl-6-methoxyphenoxy)methyl)benzoic acid is an organic compound with the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a formyl and methoxy-substituted phenoxy group through a methylene bridge. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Formyl-6-methoxyphenoxy)methyl)benzoic acid typically involves the reaction of 2-formyl-6-methoxyphenol with 4-(chloromethyl)benzoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzylic chloride, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-Formyl-6-methoxyphenoxy)methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((2-Formyl-6-methoxyphenoxy)methyl)benzoic acid is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-((2-Formyl-6-methoxyphenoxy)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-Formyl-6-methoxyphenoxy)methyl)benzoic acid is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various scientific research fields .

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

4-[(2-formyl-6-methoxyphenoxy)methyl]benzoic acid

InChI

InChI=1S/C16H14O5/c1-20-14-4-2-3-13(9-17)15(14)21-10-11-5-7-12(8-6-11)16(18)19/h2-9H,10H2,1H3,(H,18,19)

InChI Key

YYVPVLYGFRSJRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)C(=O)O)C=O

Origin of Product

United States

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